molecular formula C16H32O2 B14645365 4-Methylpentadecanoic acid CAS No. 53696-21-2

4-Methylpentadecanoic acid

Cat. No.: B14645365
CAS No.: 53696-21-2
M. Wt: 256.42 g/mol
InChI Key: YHSDNZVCWDVCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpentadecanoic acid is a long-chain fatty acid with the molecular formula C₁₆H₃₂O₂. It is characterized by a methyl group attached to the 4th carbon of the pentadecanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylpentadecanoic acid can be synthesized through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as a shorter-chain fatty acid, using a methylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of biotechnological processes, such as microbial fermentation, where genetically engineered microorganisms are employed to produce the compound. This method is advantageous due to its sustainability and efficiency in producing high yields of the desired fatty acid .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpentadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

    Substitution: The methyl group on the 4th carbon can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

4-Methylpentadecanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylpentadecanoic acid involves its interaction with cellular membranes and enzymes. It is believed to modulate the activity of specific enzymes involved in fatty acid metabolism, thereby influencing various metabolic pathways. The compound’s effects on cellular processes are mediated through its incorporation into membrane lipids and its role in signaling pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific position of the methyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

53696-21-2

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

4-methylpentadecanoic acid

InChI

InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-15(2)13-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18)

InChI Key

YHSDNZVCWDVCFR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.